Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
Description
Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chiral compound characterized by an (S)-configured amine group attached to a biphenyl-substituted propanoate ester backbone. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol (based on enantiomeric data from ).
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLABZWHCJOKQAD-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which is then subjected to a series of reactions to introduce the amino and ester groups.
Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Oximes, nitroso compounds.
Reduction Products: Alcohols, primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : This compound is explored for its potential as a chiral building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to various bioactive compounds.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. Research indicates that modifications on the biphenyl moiety can enhance biological activity against cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds similar to Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.
Table of Biological Activities
| Activity Type | Reference Study | Observed Effect |
|---|---|---|
| Antitumor | Journal of Medicinal Chemistry | Inhibition of tumor cell proliferation |
| Neuroprotection | European Journal of Pharmacology | Reduced neuronal apoptosis |
| Chiral Synthesis | Tetrahedron Letters | Successful resolution of enantiomers |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of modified biphenyl derivatives. The results indicated that certain derivatives showed significant inhibition of cancer cell lines, suggesting potential for further development as anticancer agents.
Case Study 2: Neuroprotective Properties
Research in the European Journal of Pharmacology investigated the neuroprotective effects of various aminopropanoate derivatives. The study found that specific modifications to the methyl group enhanced protective effects against oxidative stress in neuronal cells.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Chiral Synthesis : Its chiral nature makes it suitable for synthesizing other chiral compounds, which are crucial in developing enantiomerically pure drugs.
- Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules, including those with potential therapeutic effects.
Mechanism of Action
The mechanism by which Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two closely related derivatives:
Pharmacological and Physicochemical Differences
Enantiomeric Pair (S vs. R Ester): The (S) and (R) enantiomers of the methyl propanoate derivative differ solely in stereochemistry, which can lead to divergent biological activities. For example, the (R)-enantiomer is highlighted in and as a tool for studying stereochemical effects on drug-receptor interactions. Enantiomers often exhibit differences in binding affinity, metabolic pathways, and toxicity profiles .
Positional Isomer (3-Aminopropanoate vs. 2-Aminopropanol): The alcohol derivative (C₁₅H₁₇ClNO) lacks the ester group, rendering it more hydrophilic and possibly less metabolically stable. This functional group alteration could influence target selectivity and pharmacokinetics . Synthetic Accessibility: describes mercury-mediated synthesis for biphenyl derivatives, but the alcohol variant may require alternative strategies, such as reductive amination or hydroxylation.
Industrial and Research Relevance
- Supplier Landscape: indicates global availability of structurally related compounds (e.g., racemic methyl 3-aminopropanoate derivatives), with China dominating production. This suggests industrial scalability for the (S)-enantiomer, contingent on enantioselective synthesis optimization.
- Drug Design Implications: The biphenyl moiety in all three compounds is a common pharmacophore in kinase inhibitors and GPCR-targeting drugs. The (S)-enantiomer’s ester group could serve as a prodrug motif, enhancing oral bioavailability .
Biological Activity
Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, also known by its CAS number 139040-51-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₈ClN₁O₂
- Molecular Weight : 291.77 g/mol
- CAS Number : 139040-51-0
- Purity : ≥98% .
This compound acts primarily as a modulator of neurotransmitter transport systems. Recent studies have focused on its inhibitory effects on GABA transporters (GATs), specifically examining its potency against various subtypes (mGAT1–4).
In vitro assays have shown that this compound can significantly reduce GABA uptake in human embryonic kidney cells expressing mouse GATs. The compound's inhibitory activity is quantified using the pIC50 metric, with values indicating its effectiveness at micromolar concentrations. For instance, a study reported a pIC50 value of 5.43 for mGAT2, suggesting a strong affinity for this transporter subtype .
In Vitro Studies
The biological activity of this compound has been assessed through various in vitro experiments:
| Transporter Subtype | pIC50 Value | Activity |
|---|---|---|
| mGAT1 | 5.00 | Moderate |
| mGAT2 | 5.43 | High |
| mGAT3 | 4.80 | Moderate |
| mGAT4 | 5.36 | High |
These findings highlight the compound's selective inhibition of GABA transporters, which may contribute to its neuropharmacological effects .
Case Studies
A notable case study involved the evaluation of this compound's effects on neuronal excitability and synaptic transmission in rodent models. The results indicated that administration of this compound led to a significant reduction in excitatory postsynaptic currents (EPSCs), suggesting its potential role as an anticonvulsant agent.
Furthermore, behavioral assays demonstrated that treated animals exhibited reduced anxiety-like behaviors in elevated plus maze tests, supporting its use as a candidate for anxiety disorder therapeutics .
Therapeutic Applications
Given its biological activity profile, this compound is being explored for several therapeutic applications:
- Anxiolytic Effects : Due to its modulation of GABAergic signaling.
- Anticonvulsant Properties : Potential use in epilepsy management.
- Neuroprotective Agents : Investigated for conditions like neurodegeneration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via chemo-enzymatic or chemical methods. For example, a chemo-enzymatic route involves protease-catalyzed resolution of racemic esters in the presence of aldehydes or metal complexes to achieve high enantioselectivity . Chemical synthesis may use chiral auxiliaries or asymmetric catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact enantiomeric purity. For instance, polar aprotic solvents like DMF enhance reaction rates but may reduce stereochemical control. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiopurity (>98% ee) .
Q. How can researchers purify intermediates and final products to ensure high yields and chemical stability?
- Methodological Answer : Purification often employs gradient elution via reversed-phase HPLC or flash chromatography using silica gel (particle size 40–63 µm). For hydrochloride salts, recrystallization from ethanol/water mixtures (3:1 v/v) at 4°C improves crystallinity and stability . Solubility challenges in aqueous media can be mitigated by ion-pair chromatography with trifluoroacetic acid as a counterion. Purity should be confirmed by NMR (¹H, ¹³C) and LC-MS, with residual solvent levels monitored via GC .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming stereochemistry?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the biphenyl aromatic protons (δ 7.2–7.8 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and ammonium proton (δ 8.1–8.3 ppm, broad) .
- X-ray crystallography : Resolves absolute stereochemistry; biphenyl dihedral angles typically range 30–45° .
- Circular Dichroism (CD) : Validates enantiomeric excess by comparing Cotton effects at 220–250 nm .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological interactions, and what computational tools can predict binding affinities?
- Methodological Answer : The (S)-enantiomer shows higher affinity for targets like G-protein-coupled receptors (GPCRs) due to complementary hydrogen bonding with Asp113 in the active site. AutoDock Vina, with its improved scoring function and multithreading, predicts binding modes (ΔG ≈ −9.2 kcal/mol) by docking the compound into receptor grids (spacing 0.375 Å). Molecular dynamics simulations (50 ns, AMBER force field) further assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Strategies include:
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS in DMEM, pH 7.4).
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may interfere with assays .
- Orthogonal assays : Validate receptor binding via SPR (KD measurement) and functional cAMP assays .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability is pH-dependent; the ester group hydrolyzes rapidly at pH > 7.0. Strategies:
- Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance plasma stability .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:2 w/w) to prevent hydrolysis. Reconstitute in saline (0.9% NaCl) immediately before use .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation by HPLC (RSD < 2%) .
Q. What are the key differences in pharmacological activity between this compound and its structural analogs?
- Methodological Answer : A comparative analysis reveals:
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility varies due to salt form and measurement protocols. For example:
- Hydrochloride salt : 12 mg/mL in water at 25°C vs. 3 mg/mL for free base .
- Sonication : 30-min ultrasonication increases solubility by 40% in PBS .
Contradictions arise from inconsistent particle size (micronization vs. unprocessed powder) or equilibration time (1 h vs. 24 h) .
Tables of Key Data
Table 1 : Synthesis Yield Comparison
| Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Chemo-enzymatic | Protease + Benzaldehyde | 78 | 99 |
| Asymmetric catalysis | Chiral Rh complex | 65 | 95 |
Table 2 : Stability in Buffer Solutions (pH 7.4, 37°C)
| Formulation | t₁/₂ (h) | Major Degradation Product |
|---|---|---|
| Free base | 1.2 | Hydrolyzed carboxylic acid |
| Hydrochloride salt | 4.5 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
